molecular formula C7H8O2 B13906367 5-Oxaspiro[2.5]oct-6-en-8-one

5-Oxaspiro[2.5]oct-6-en-8-one

Cat. No.: B13906367
M. Wt: 124.14 g/mol
InChI Key: YKGJZOFVECDSOK-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]oct-6-en-8-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a six-membered ring and a five-membered ring, with an oxygen atom incorporated into the ring system. The presence of the spiro center and the oxygen atom imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of dibromoneopentyl glycol as the primary raw material. The cyclization reaction is carried out in the presence of zinc powder, followed by a series of reactions including ring-opening and ring-closing steps to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process design focuses on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.5]oct-6-en-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted spiro compounds with different functional groups .

Scientific Research Applications

5-Oxaspiro[2.5]oct-6-en-8-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]oct-6-en-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[2.5]oct-6-en-8-one is unique due to its specific ring structure and the presence of an oxygen atom within the spiro system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

5-oxaspiro[2.5]oct-6-en-8-one

InChI

InChI=1S/C7H8O2/c8-6-1-4-9-5-7(6)2-3-7/h1,4H,2-3,5H2

InChI Key

YKGJZOFVECDSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC=CC2=O

Origin of Product

United States

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